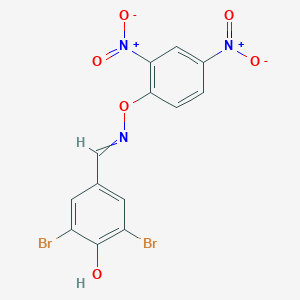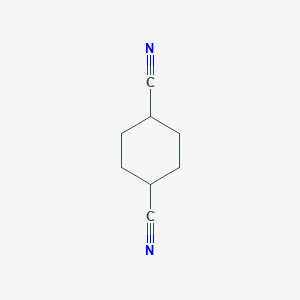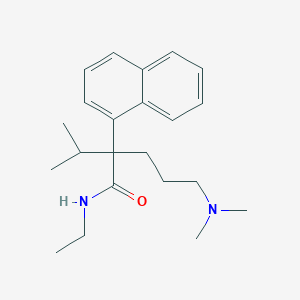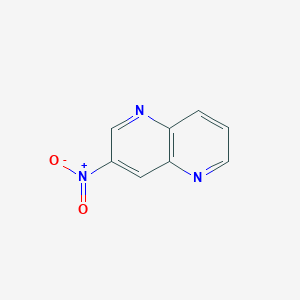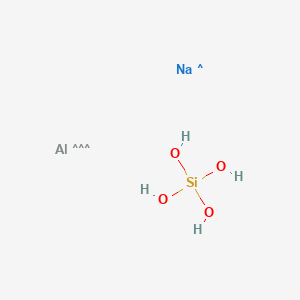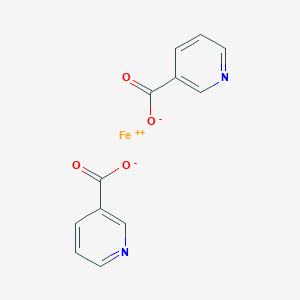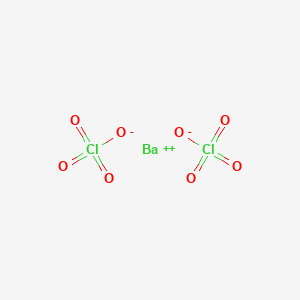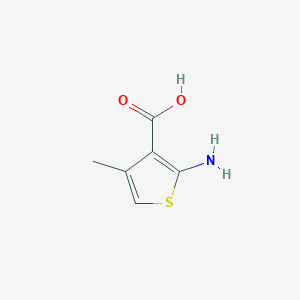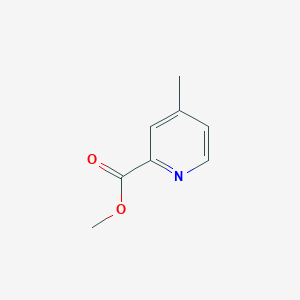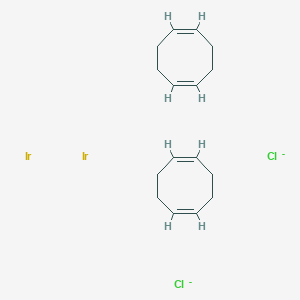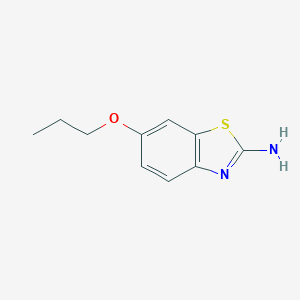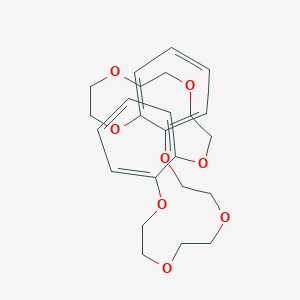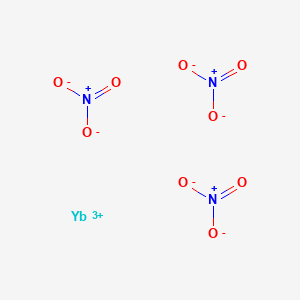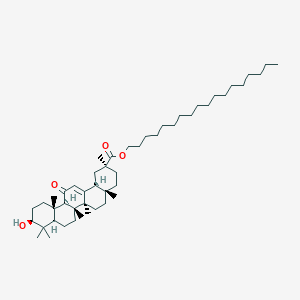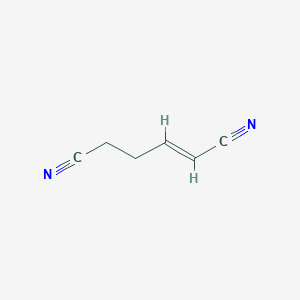
2-Hexenedinitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Hexenedinitrile is a chemical compound with the molecular formula C6H8N2. It is also known as 1,6-dicyanohexene or 1,6-hexadiene-1,6-dinitrile. This compound is of great interest to the scientific community due to its potential applications in various fields, including organic synthesis, materials science, and medicinal chemistry. In
Wirkmechanismus
The mechanism of action of 2-hexenedinitrile is not fully understood. However, it is believed to inhibit the growth of cancer cells by interfering with the cell cycle. Specifically, it has been shown to induce G2/M cell cycle arrest, which prevents the cells from dividing and proliferating.
Biochemische Und Physiologische Effekte
2-Hexenedinitrile has been shown to have both biochemical and physiological effects. In vitro studies have demonstrated that it can inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. It has also been shown to induce apoptosis, or programmed cell death, in cancer cells. In addition, 2-hexenedinitrile has been shown to have antioxidant properties, which may be beneficial in the prevention of oxidative stress-related diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of 2-hexenedinitrile is its relatively simple synthesis method. It can be synthesized using readily available starting materials and standard laboratory equipment. In addition, its potential applications in various fields make it a versatile compound for scientific research. However, one limitation of 2-hexenedinitrile is its toxicity. It is a highly toxic compound and should be handled with care in the laboratory.
Zukünftige Richtungen
There are several future directions for research on 2-hexenedinitrile. One area of interest is the development of new synthetic routes to this compound. This could include the use of alternative starting materials or catalysts to improve the efficiency and selectivity of the synthesis. Another area of interest is the investigation of its potential as a drug candidate. Further studies are needed to determine its efficacy and safety in vivo. Finally, 2-hexenedinitrile could be further explored for its potential applications in materials science, such as the development of new polymers or liquid crystals.
Synthesemethoden
2-Hexenedinitrile can be synthesized by the reaction of 1,6-hexadiene with hydrogen cyanide in the presence of a catalyst. This reaction is known as the Strecker synthesis. The reaction proceeds via the formation of an imine intermediate, which then reacts with hydrogen cyanide to form the dinitrile.
Wissenschaftliche Forschungsanwendungen
2-Hexenedinitrile has been used in various scientific research applications. It has been studied as a potential building block for the synthesis of complex organic molecules. It has also been used in the development of new materials, such as polymers and liquid crystals. In addition, 2-hexenedinitrile has shown promise as a potential drug candidate due to its ability to inhibit the growth of cancer cells.
Eigenschaften
CAS-Nummer |
13042-02-9 |
|---|---|
Produktname |
2-Hexenedinitrile |
Molekularformel |
C6H6N2 |
Molekulargewicht |
106.13 g/mol |
IUPAC-Name |
hex-2-enedinitrile |
InChI |
InChI=1S/C6H6N2/c7-5-3-1-2-4-6-8/h1,3H,2,4H2 |
InChI-Schlüssel |
ZQOHAQBXINVHHC-HNQUOIGGSA-N |
Isomerische SMILES |
C(CC#N)/C=C/C#N |
SMILES |
C(CC#N)C=CC#N |
Kanonische SMILES |
C(CC#N)C=CC#N |
Andere CAS-Nummern |
13042-02-9 |
Piktogramme |
Irritant |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



